4-((2,5-Dichlorophenyl)thio)pentan-2-one
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Overview
Description
4-((2,5-Dichlorophenyl)thio)pentan-2-one: is an organic compound with the molecular formula C11H12Cl2OS and a molecular weight of 263.18 g/mol . This compound is characterized by the presence of a thioether linkage between a 2,5-dichlorophenyl group and a pentan-2-one moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-Dichlorophenyl)thio)pentan-2-one typically involves the reaction of 2,5-dichlorothiophenol with 4-chloropentan-2-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-((2,5-Dichlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-((2,5-Dichlorophenyl)thio)pentan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,5-Dichlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-((2,4-Dichlorophenyl)thio)pentan-2-one
- 4-((2,6-Dichlorophenyl)thio)pentan-2-one
- 4-((3,5-Dichlorophenyl)thio)pentan-2-one
Comparison: Compared to its similar compounds, 4-((2,5-Dichlorophenyl)thio)pentan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern may confer distinct steric and electronic properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12Cl2OS |
---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)5-8(2)15-11-6-9(12)3-4-10(11)13/h3-4,6,8H,5H2,1-2H3 |
InChI Key |
ZJFZIVMYTQXQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)SC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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